molecular formula C17H19BrN2O3S B258515 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

货号 B258515
分子量: 411.3 g/mol
InChI 键: BQMMMBLHCHIMCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been developed for the treatment of cancer. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

作用机制

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 inhibits several kinases involved in tumor growth and angiogenesis. It inhibits RAF kinase, which is involved in the MAPK signaling pathway and promotes cell proliferation. It also inhibits VEGFR and PDGFR, which are involved in angiogenesis and promote the formation of new blood vessels to supply nutrients to tumors. By inhibiting these kinases, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 blocks tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor blood supply. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have anti-tumor activity in preclinical and clinical studies.

实验室实验的优点和局限性

One advantage of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is its broad spectrum of kinase inhibition, which makes it a potential therapeutic agent for the treatment of various types of cancer. Another advantage is its oral bioavailability, which makes it convenient for patients to take. However, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has some limitations for lab experiments. It is a small molecule drug that can be difficult to synthesize and purify. It also has some off-target effects, which can lead to unwanted side effects.

未来方向

There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the identification of biomarkers that can predict response to 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 and guide patient selection. Additionally, the development of new formulations of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with improved pharmacokinetic properties and reduced toxicity is an important direction for future research.
Conclusion:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is a synthetic small molecule drug that has been developed for the treatment of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006, including the development of combination therapies, the identification of biomarkers, and the development of new formulations.

合成方法

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is synthesized by reacting 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with 3,4-dimethylphenylacetic acid to form 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. The synthesis method has been optimized to produce high yields of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with high purity.

科学研究应用

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In clinical trials, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has shown promising results in improving overall survival and progression-free survival in patients with advanced cancer.

属性

产品名称

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

分子式

C17H19BrN2O3S

分子量

411.3 g/mol

IUPAC 名称

2-(3-bromo-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21)

InChI 键

BQMMMBLHCHIMCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

规范 SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。